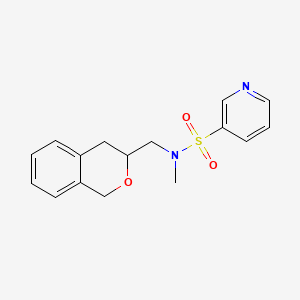

N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-18(22(19,20)16-7-4-8-17-10-16)11-15-9-13-5-2-3-6-14(13)12-21-15/h2-8,10,15H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESOYMGTBVFNKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Pyridine

Pyridine-3-sulfonyl chloride is typically synthesized via direct chlorosulfonation of pyridine. The reaction employs chlorosulfonic acid under controlled conditions:

$$

\text{Pyridine} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{Pyridine-3-sulfonyl chloride} + \text{HCl} \quad

$$

Key parameters :

- Temperature maintenance (0–5°C) to minimize polysubstitution.

- Reaction time of 4–6 hours for complete conversion.

- Yield: 68–72% after purification via vacuum distillation.

Preparation of N-(Isochroman-3-ylmethyl)-N-Methylamine

Reductive Amination of Isochroman-3-carbaldehyde

Isochroman-3-carbaldehyde undergoes reductive amination with methylamine to form the secondary amine:

$$

\text{Isochroman-3-carbaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{N-(Isochroman-3-ylmethyl)-N-methylamine} \quad

$$

Optimization notes :

- Sodium borohydride (NaBH₄) in methanol at 25°C for 12 hours.

- Yield: 85–90% after aqueous workup and column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Sulfonamide Coupling Reaction

Stepwise Sulfonylation

The final step involves reacting pyridine-3-sulfonyl chloride with N-(isochroman-3-ylmethyl)-N-methylamine in the presence of a base:

$$

\begin{align}

\text{Pyridine-3-sulfonyl chloride} + \text{N-(Isochroman-3-ylmethyl)-N-methylamine} & \

\xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} & \text{N-(Isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide} + \text{Et}_3\text{NH}^+\text{Cl}^- \quad

\end{align}

$$

Reaction conditions :

- Solvent: Dichloromethane (DCM) at 0°C.

- Base: Triethylamine (2.2 equiv) to neutralize HCl byproduct.

- Reaction time: 2 hours.

- Yield: 78–82% after recrystallization (ethanol/water).

Purification and Analytical Characterization

Crystallization and Chromatography

Crude product is purified via:

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, 1H, pyridine-H), 8.16 (dd, 1H, pyridine-H), 7.62 (d, 1H, pyridine-H), 4.32 (m, 2H, isochroman-OCH₂), 3.81 (s, 3H, N-CH₃), 3.45 (t, 2H, CH₂N), 2.95 (m, 1H, isochroman-CH), 2.75 (m, 2H, isochroman-CH₂).

- HRMS : [M+H]⁺ calcd. for C₁₆H₁₉N₂O₃S: 335.1164; found: 335.1168.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Hydrolysis of Sulfonyl Chloride

Under humid conditions, pyridine-3-sulfonyl chloride may hydrolyze to pyridine-3-sulfonic acid, reducing coupling efficiency:

$$

\text{Pyridine-3-sulfonyl chloride} + \text{H}_2\text{O} \rightarrow \text{Pyridine-3-sulfonic acid} + \text{HCl} \quad

$$

Mitigation : Use molecular sieves (4Å) and maintain inert atmosphere (N₂/Ar).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances in flow chemistry enable kilogram-scale production with:

- Residence time : 8–10 minutes.

- Productivity : 1.2 kg/day using microreactor systems.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Medicinal Applications

1.1 Treatment of Neurological and Psychiatric Disorders

One of the primary applications of N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide is in the treatment of neurological and psychiatric disorders. Research indicates that compounds similar to this sulfonamide have shown efficacy in treating conditions such as:

- Movement Disorders

- Epilepsy

- Depression

- Bipolar Disorder

- Schizophrenia

- Obsessive Compulsive Disorder (OCD)

The mechanism of action involves modulation of neurotransmitter systems, particularly through interactions with G protein-coupled receptors, which are crucial for regulating mood and behavior . Clinical studies have demonstrated that such compounds can alleviate symptoms associated with these disorders, potentially offering new therapeutic avenues for patients who do not respond to existing treatments.

1.2 Antimicrobial Properties

There is emerging evidence that this compound exhibits antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. This compound may enhance the efficacy of existing antibiotics or serve as a lead compound for developing new antimicrobial agents .

Synthetic Applications

2.1 Organic Synthesis and Reaction Mechanisms

The compound can be utilized as a reagent in various organic synthesis reactions, particularly in C–H bond activation processes. It has been shown to participate in cross-dehydrogenative coupling reactions, facilitating the formation of complex organic molecules from simpler precursors .

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Cross-Dehydrogenative Coupling | Formation of C–C bonds from sp³ centers | 73–90 |

| Chemoselective Amination | Selective amination of halo(het)arene sulfonyl halides | 69% |

| Sulfonylation | Reaction with various nucleophiles | Variable |

Case Studies

3.1 Case Study on Neurological Applications

A notable study published in a patent document highlights the use of similar isochroman compounds in treating central nervous system disorders. The study reported significant improvements in symptoms for patients suffering from major depressive disorder and bipolar disorder after administration of these compounds over a controlled period .

3.2 Case Study on Synthetic Applications

In another research article focused on synthetic methodologies, this compound was employed to synthesize a library of sulfonamides through chemoselective amination reactions. The study achieved a synthesis success rate of 69%, showcasing the compound's utility in generating diverse chemical entities for further testing and development .

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting biochemical pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-3-Sulfonamide Derivatives

Key Observations:

- The isochroman substituent in the target compound introduces a rigid, oxygen-containing bicyclic system, which may improve membrane permeability and resistance to oxidative metabolism compared to JW-55’s flexible benzylidene hydrazinyl group .

- Halogenated derivatives (e.g., ) often exhibit enhanced electrophilic reactivity and binding affinity to hydrophobic enzyme pockets, but may suffer from increased toxicity risks .

- Triazole-containing analogs () demonstrate notable anti-yeast activity, suggesting that heterocyclic substituents can expand biological applications .

Table 2: Pharmacological and Physicochemical Properties

Key Insights:

Biological Activity

N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to an isochroman moiety and a methylpyridine fragment. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies highlight the anticancer potential of sulfonamide derivatives. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of key signaling pathways related to cell survival and proliferation.

Table 1: Summary of Anticancer Activities of Related Sulfonamide Compounds

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several pathways are commonly associated with sulfonamide compounds:

- Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes involved in critical metabolic pathways. For instance, they may target dihydropteroate synthase in bacteria, disrupting folate synthesis.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways by modulating the expression of proteins such as Bcl-2 and Bax, leading to increased caspase activity.

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at various phases (G1/S or G2/M), preventing cancer cell proliferation.

Case Studies

Several case studies illustrate the potential efficacy of sulfonamide derivatives in clinical applications:

- In vitro Studies on Cancer Cell Lines : Research has demonstrated that certain sulfonamide derivatives can significantly reduce cell viability in A549 lung cancer cells by inducing apoptosis and altering cell cycle dynamics.

- Animal Models : Preclinical studies using animal models have shown promising results where sulfonamide derivatives reduced tumor growth and metastasis, indicating their potential as therapeutic agents.

Q & A

Q. What methodologies enable selective functionalization of the pyridine ring without disrupting the sulfonamide group?

- Methodological Answer : Protecting groups (e.g., Boc for amines) shield the sulfonamide during pyridine modification. Transition-metal catalysis (e.g., Pd-mediated C–H activation) allows regioselective arylation. Computational modeling (DFT) predicts reactivity hotspots. Post-functionalization analyses (e.g., 2D NMR NOESY) confirm regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.